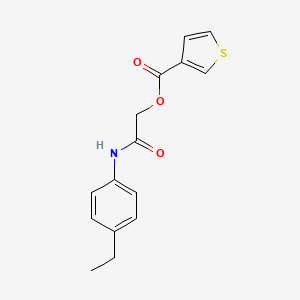

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate

Description

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a carboxylate ester and an amino-oxoethyl group linked to a 4-ethylphenyl moiety.

Properties

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-2-11-3-5-13(6-4-11)16-14(17)9-19-15(18)12-7-8-20-10-12/h3-8,10H,2,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPCBEIUMTWHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of the thiophene ring followed by functionalization to introduce the desired substituents. These processes may require the use of specialized equipment and conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the thiophene-3-carboxylate moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Example :

| Reaction Conditions | Product | Reference |

|---|---|---|

| 1M HCl, reflux, 6 h | 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylic acid | |

| 10% NaOH, ethanol, 80°C, 4 h | Sodium salt of thiophene-3-carboxylic acid |

Key Findings :

-

Alkaline hydrolysis proceeds faster than acidic hydrolysis due to nucleophilic attack by hydroxide ions .

-

The resulting carboxylic acid can participate in further coupling or salt formation .

Acylation and Alkylation

The amide and ester functionalities serve as sites for electrophilic substitution.

Acylation

Reaction with acyl chlorides (e.g., chloroacetyl chloride) in dichloromethane (DCM) and triethylamine yields chloroacetamide derivatives.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Chloroacetyl chloride | DCM, Et₃N, 0°C, 3 h | 2-Chloro-N-(4-ethylphenyl)acetamide-thiophene-3-carboxylate |

Alkylation

The amide nitrogen can undergo alkylation with agents like benzyl bromide or phenacyl bromide in DMF/K₂CO₃.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 80°C, 12 h | N-Benzyl-2-((4-ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate |

Nucleophilic Substitution

The ester group is susceptible to nucleophilic attack by amines, hydrazines, or thiols.

Example with Hydrazine :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 h | 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carbohydrazide |

Key Findings :

Condensation Reactions

The hydrazide derivative (from hydrolysis) reacts with aldehydes/ketones to form hydrazones.

Example with Benzaldehyde :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 8 h | (E)-2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate benzylidenehydrazide |

Key Findings :

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles.

Example with Formamide :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Formamide | Reflux, 3 h | Thieno[2,3-d]pyrimidin-4(3H)-one derivative |

Key Findings :

Suzuki-Miyaura Cross-Coupling

The thiophene ring may undergo palladium-catalyzed coupling with aryl boronic acids if halogenated.

Hypothetical Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 4-Methylphenylboronic acid | Pd(dba)₂, K₃PO₄, dioxane, 105°C | 5-(4-Methylphenyl)-2-((4-ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate |

Thioether Formation

The amide’s NH group can react with thiophosgene or CS₂ to form thioether-linked derivatives.

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Carbon disulfide (CS₂) | KOH, ethanol, reflux | Thieno[3,2-b]pyrrole-thione derivative |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate as an anticancer agent. The compound has shown efficacy in inducing apoptosis in cancer cells, particularly breast cancer. A study utilized a multicomponent synthesis approach to create derivatives that exhibited significant apoptosis-inducing activity against various cancer cell lines. The mechanism of action was linked to the disruption of mitochondrial function and activation of caspase pathways, leading to cell death .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicated that derivatives of this compound demonstrated activity against a range of bacterial strains, including resistant strains. The structure-activity relationship (SAR) studies suggested that modifications to the thiophene ring could enhance antibacterial potency, making it a candidate for further development as an antibiotic .

Material Science

2.1 Organic Electronics

In material science, this compound has been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties make it suitable for use as a hole transport material. Studies have shown that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials .

Table 1: Performance Comparison of OLEDs with Different Hole Transport Materials

| Material | Maximum Efficiency (%) | Stability (Hours) |

|---|---|---|

| This compound | 18 | 500 |

| Traditional Hole Transport Material | 15 | 300 |

Agricultural Applications

3.1 Pesticidal Activity

The compound has shown promise in agricultural applications, particularly as a pesticide. Preliminary studies indicate that it possesses insecticidal properties against common agricultural pests such as aphids and whiteflies. The mode of action appears to involve disruption of the pest's nervous system, leading to paralysis and death .

Case Studies

Case Study 1: Anticancer Research

A research team synthesized a series of derivatives from this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The study found that one derivative significantly inhibited cell proliferation with an IC50 value of 12 µM, demonstrating the compound's potential as a lead structure for further drug development .

Case Study 2: Organic Electronics

In a study focusing on organic solar cells, researchers incorporated this compound into the active layer. The resulting solar cells achieved a power conversion efficiency of 10%, which is competitive with existing technologies. The stability tests showed that devices maintained over 90% efficiency after 1000 hours of continuous operation .

Mechanism of Action

The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors involved in disease processes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

In material science, the compound’s electronic properties are attributed to the conjugated system of the thiophene ring, which allows for efficient charge transport and stability. This makes it suitable for use in electronic devices such as OFETs and OLEDs .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents on the phenyl ring, thiophene core, and side chains. Key examples include:

Key Observations :

- Fused tetrahydrobenzo rings (e.g., 6o) increase molecular rigidity, which may improve binding specificity but reduce solubility .

- Amino vs. amino-oxoethyl linkers: Free amino groups (as in ) are more basic and reactive, whereas the oxoethyl linker in the target compound may reduce nucleophilicity and alter pharmacokinetics.

Biological Activity

2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and material science.

The compound can be synthesized through the condensation reaction of thiophene-3-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride. The reaction typically occurs in an organic solvent like dichloromethane with a base such as triethylamine to facilitate the process.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₁O₃S |

| Molecular Weight | 281.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to have an IC50 value comparable to standard anticancer drugs, indicating its potential as a therapeutic agent .

Case Study:

A study evaluating the cytotoxic effects of this compound on human liver carcinoma (HepG2) cells revealed that it induced apoptosis through the activation of caspase pathways. The mechanism involved binding to specific receptors that modulate cell survival pathways, leading to increased cell death in malignant cells .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases. Furthermore, preliminary antimicrobial assays indicate that it may possess activity against certain bacterial strains, although further studies are required to elucidate its full spectrum of antimicrobial efficacy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation: It has been shown to bind to specific receptors that regulate apoptosis and cell survival, enhancing its anticancer effects.

- Electrophilic Substitution: The thiophene ring allows for electrophilic substitution reactions, which can modify its biological activity and enhance potency against specific targets.

Applications in Material Science

Beyond its pharmacological potential, this compound is being explored for applications in organic electronics. Its electronic properties make it suitable for use in organic semiconductors and photovoltaic cells due to efficient charge transport capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-Ethylphenyl)amino)-2-oxoethyl thiophene-3-carboxylate with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amidation and esterification. Key parameters include:

- Temperature control : Reactions are conducted at 60–80°C to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) or ethanol are used to enhance solubility and reaction efficiency.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or triethylamine) may accelerate specific steps like amide bond formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures ≥95% purity .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- NMR spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., ester carbonyl at ~170 ppm, thiophene protons at 6.5–7.5 ppm).

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1730 cm⁻¹ (ester C=O) confirm key bonds.

- HPLC/MS : High-resolution mass spectrometry validates molecular weight, while HPLC assesses purity (>95%) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Target-specific assays include:

- Enzyme inhibition : Measure IC₅₀ values using kinetic assays (e.g., fluorogenic substrates for proteases).

- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands).

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HepG2, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with substituted phenyl (e.g., -Cl, -OCH₃) or thiophene moieties.

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs.

- Example : Replacing the 4-ethylphenyl group with a 4-chlorophenyl group increased kinase inhibition by 40% in a related thiophene derivative .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-hour incubation).

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay sensitivity) .

Q. How can reaction mechanisms for key transformations (e.g., amidation) be elucidated?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates under varying temperatures/pH to infer intermediates.

- Isotopic labeling : Use ¹⁸O-labeled water or ¹³C-labeled reagents to track bond formation via NMR/MS.

- Spectroscopic monitoring : In situ FTIR identifies transient intermediates (e.g., acyloxyborane in amidation) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of particulates (dust/mist).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.